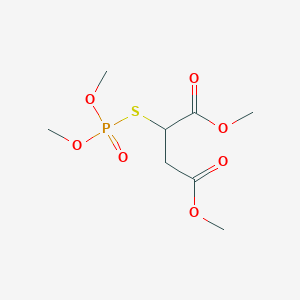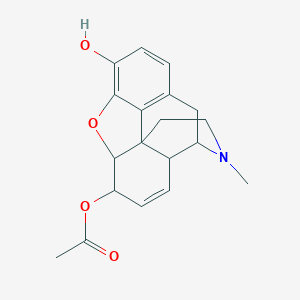![molecular formula C8H13NO2 B159401 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) CAS No. 136969-04-5](/img/structure/B159401.png)
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI), also known as Furosemide, is a diuretic drug that is widely used in the treatment of edema associated with congestive heart failure, liver disease, and kidney disease. It is also used to treat hypertension and hypercalcemia. The chemical structure of Furosemide consists of a furosemide ring and a sulfonamide group.
Mécanisme D'action
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidney. This leads to an increase in the excretion of water and electrolytes, resulting in diuresis. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) also has vasodilatory effects, which can reduce blood pressure.
Biochemical and Physiological Effects:
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis and dehydration. In addition, 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can affect the function of the cardiovascular system by reducing blood pressure and increasing cardiac output.
Avantages Et Limitations Des Expériences En Laboratoire
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has a number of advantages and limitations for lab experiments. Its diuretic properties make it useful for studying the effects of changes in water and electrolyte balance on the body. However, its potential for causing electrolyte imbalances and dehydration must be taken into account when designing experiments. In addition, the complex synthesis process and the need for expertise in organic chemistry may limit its use in some labs.
Orientations Futures
There are a number of future directions for research on 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). One area of interest is the development of new diuretic drugs that have fewer side effects than 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). Another area of research is the investigation of the potential use of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) in the treatment of acute kidney injury and acute lung injury. Finally, further studies are needed to investigate the long-term effects of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) on the cardiovascular system and other organ systems.
Méthodes De Synthèse
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) can be synthesized by reacting 5-sulfamoyl-3-chloro-2,4-dihydroxypyridine with ethyl 3-aminocrotonate in the presence of a base. The resulting product is then cyclized to form 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI). The synthesis of 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has been extensively studied for its diuretic properties and its effect on the cardiovascular system. It has been used in clinical trials to investigate its efficacy in the treatment of various medical conditions. 3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) has also been studied for its potential use in the treatment of acute kidney injury and acute lung injury.
Propriétés
Numéro CAS |
136969-04-5 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-6-3-11-9-7(6)4-10-8/h5-6,8H,3-4H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
NEJTZOPGXSOVTP-POYBYMJQSA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@H]2CON=C2CO1 |
SMILES |
CC(C)C1C2CON=C2CO1 |
SMILES canonique |
CC(C)C1C2CON=C2CO1 |
Synonymes |
3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)




![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
